5-(4-Fluoro-3-methylphenyl)-2-formylphenol
Overview
Description
5-(4-Fluoro-3-methylphenyl)-2-formylphenol is an organic compound characterized by the presence of a fluorine atom, a methyl group, and a formyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluoro-3-methylphenyl)-2-formylphenol typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoro-3-methylphenylboronic acid and 2-formylphenol.
Reaction Conditions: The reaction is carried out under Suzuki-Miyaura coupling conditions, which involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.
Procedure: The reactants are mixed and heated under reflux conditions for several hours. The product is then isolated through filtration and purified using recrystallization techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluoro-3-methylphenyl)-2-formylphenol undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: 5-(4-Fluoro-3-methylphenyl)-2-carboxyphenol.
Reduction: 5-(4-Fluoro-3-methylphenyl)-2-hydroxyphenol.
Substitution: 5-(4-Methoxy-3-methylphenyl)-2-formylphenol.
Scientific Research Applications
5-(4-Fluoro-3-methylphenyl)-2-formylphenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-Fluoro-3-methylphenyl)-2-formylphenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, altering their activity and leading to various biological effects.
Pathways Involved: It can modulate oxidative stress pathways, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-methylphenylboronic acid: Similar structure but lacks the formyl group.
1-(4-Fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one: A cathinone derivative with different functional groups.
Uniqueness
5-(4-Fluoro-3-methylphenyl)-2-formylphenol is unique due to the presence of both a fluorine atom and a formyl group on the phenol ring. This combination imparts distinct electronic properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-(4-fluoro-3-methylphenyl)-2-hydroxybenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-9-6-10(4-5-13(9)15)11-2-3-12(8-16)14(17)7-11/h2-8,17H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQCAKQRMTYNMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)C=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685096 | |
Record name | 4'-Fluoro-3-hydroxy-3'-methyl[1,1'-biphenyl]-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80685096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261890-22-5 | |
Record name | [1,1′-Biphenyl]-4-carboxaldehyde, 4′-fluoro-3-hydroxy-3′-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261890-22-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Fluoro-3-hydroxy-3'-methyl[1,1'-biphenyl]-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80685096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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